1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
Overview
Description
Synthesis Analysis
The synthesis of siloxane compounds often involves hydrolysis and condensation reactions. For example, the synthesis of stereoisomers of tetrahydroxy cyclotetrasiloxane was achieved through hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis . Similarly, the synthesis of hexamethylcyclotetrasiloxanes was reported using disodiumoxyhexamethylsiloxane and dichlorodiorganosilanes . These methods could potentially be adapted for the synthesis of "1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of siloxanes. For instance, the structures of various cyclotetrasiloxanes were determined, revealing unique packing structures due to intermolecular hydrogen bonding . The molecular structures of octaphenyltetrasiloxane derivatives were also elucidated, showing a central Si-O-Si angle of 180° . These studies provide insights into the possible molecular geometry and intermolecular interactions of "1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane."
Chemical Reactions Analysis
The reactivity of siloxane compounds can vary significantly. For example, a tetramethyl-disila-cyclohexadiene compound was found to be reluctant to react with singlet oxygen but could be oxidized at the Si-Si bond to form a siloxane . This suggests that "1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane" may also exhibit unique reactivity patterns, particularly in oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, poly(tetramethylsilarylenesiloxane) derivatives showed good solubility in organic solvents and high thermal stability . The introduction of phenyl groups was found to affect the optical properties of silpyrenylenesiloxane derivatives . These findings indicate that "1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane" may also possess distinct physical and chemical properties, such as solubility, thermal stability, and optical behavior, which could be explored in future studies.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Alternating Siloxane Copolymers and Cyclics : A "One-Pot" synthetic route has been developed for preparing cyclic siloxanes and alternating copolymers using 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. These products have been characterized by various spectroscopic methods, revealing insights into their structural and thermal properties (Nguyen et al., 2013).
X-Ray Diffraction Investigation : The molecular and crystal structure of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane has been analyzed using X-ray diffraction, demonstrating unique hydrogen bond systems and crystal architectures (Malinovskii et al., 2006).
Synthesis and Structural Studies : A novel synthesis of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane variants has been reported, with thorough characterization by single-crystal X-ray diffraction and various spectroscopic techniques, contributing to a deeper understanding of their molecular structures (Nguyen et al., 2015).
Preparation of Poly(silyl esters) : Research has explored the preparation of poly(silyl esters) using 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. The study focuses on their properties, such as thermal stability and transition temperatures, offering insights into potential applications in material science (Zhou et al., 2010).
Polymer Science and Material Applications
Synthesis of Poly(tetramethyl-1,6-silpyrenylenesiloxane) Derivatives : Research into poly(tetramethyl-1,6-silpyrenylenesiloxane) derivatives shows the potential of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane in creating materials with high glass transition temperatures and good thermal stability. This work contributes to the development of new polymers with unique optical properties (Imai et al., 2012).
Synthesis of Photosensitive Benzocyclobutene-Functionalized Siloxane Thermosets : This research involves the synthesis and characterization of methylphenylsiloxane monomers with benzocyclobutene functionalities, derived from 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. The study highlights the potential for developing advanced materials with high thermal resistance and low dielectric constants, suitable for electronic applications (Zuo et al., 2009).
Epoxy Curing Systems for Electronic Packages : Research into the use of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane derivatives as curing agents in epoxy systems for semiconductor devices demonstrates its role in enhancing the mechanical properties and thermal expansion characteristics of epoxy composites, crucial for high-reliability electronic packaging (Li et al., 2009).
Safety And Hazards
This compound is air and moisture sensitive . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing it before reuse .
properties
InChI |
InChI=1S/C16H22O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVSQHDSNEHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884993 | |
Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane | |
CAS RN |
17875-55-7 | |
Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017875557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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